molecular formula C15H14N2O4 B13999358 Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- CAS No. 19157-69-8

Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-

Cat. No.: B13999358
CAS No.: 19157-69-8
M. Wt: 286.28 g/mol
InChI Key: PZSPJGFZVWSMNC-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- is an organic compound with the molecular formula C15H14N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 3-nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- typically involves the reaction of 3-nitrophenol with 3-bromomethylphenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetanilide, 3’-nitro-
  • m-Nitroacetanilide
  • N-(3-Nitrophenyl)acetamide
  • N-Acetyl-m-nitroaniline
  • 3-Nitro-N-acetylaniline
  • 3’-Nitroacetanilide
  • 3-Nitroacetanilide
  • N-(3-Nitrophenyl)acetic acid amide

Uniqueness

Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]- is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

19157-69-8

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[3-[(3-nitrophenyl)methoxy]phenyl]acetamide

InChI

InChI=1S/C15H14N2O4/c1-11(18)16-13-5-3-7-15(9-13)21-10-12-4-2-6-14(8-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

PZSPJGFZVWSMNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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